molecular formula C19H21N5O5S B2536047 2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-ethoxyphenyl)acetamide CAS No. 1040646-46-5

2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-ethoxyphenyl)acetamide

Cat. No.: B2536047
CAS No.: 1040646-46-5
M. Wt: 431.47
InChI Key: OVBWJJZOVSOFMY-UHFFFAOYSA-N
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Description

Its structure features:

  • Pyrazolo[3,4-d]pyrimidin-4-one core: A bicyclic heteroaromatic system known for modulating enzymatic activity through hydrogen bonding and hydrophobic interactions.
  • 1,1-Dioxidotetrahydrothiophen-3-yl substituent: A sulfone-containing group that enhances polarity and metabolic stability compared to non-oxidized thioether analogs .
  • N-(4-ethoxyphenyl)acetamide side chain: A lipophilic moiety that may improve membrane permeability and target selectivity.

While direct pharmacological data for this compound are absent in the provided evidence, structurally related analogs (e.g., chromen-4-one derivatives) demonstrate roles in cancer therapy by targeting kinases or inducing ferroptosis .

Properties

IUPAC Name

2-[1-(1,1-dioxothiolan-3-yl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O5S/c1-2-29-15-5-3-13(4-6-15)22-17(25)10-23-12-20-18-16(19(23)26)9-21-24(18)14-7-8-30(27,28)11-14/h3-6,9,12,14H,2,7-8,10-11H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVBWJJZOVSOFMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4CCS(=O)(=O)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-ethoxyphenyl)acetamide is a derivative of pyrazolo[3,4-d]pyrimidine, a class of compounds known for their diverse biological activities. This article aims to consolidate the existing literature on the biological activity of this compound, focusing on its pharmacological potential and underlying mechanisms.

Chemical Structure and Properties

The molecular formula of the compound is C21H24N4O4SC_{21}H_{24}N_{4}O_{4}S with a molecular weight of approximately 420.50 g/mol. Its structure features a pyrazolo[3,4-d]pyrimidine core fused with a tetrahydrothiophene moiety and an ethoxyphenyl acetamide substituent, contributing to its unique pharmacological profile.

Biological Activity Overview

Research indicates that pyrazolo[3,4-d]pyrimidines exhibit a range of biological activities, including:

  • Anticancer Properties : Several studies have shown that derivatives of pyrazolo[3,4-d]pyrimidine can inhibit the proliferation of various cancer cell lines. For instance, compounds similar to the one have been tested against colon cancer (HT-29) and prostate cancer (DU-145) cell lines, demonstrating significant cytotoxic effects .
  • Antimicrobial Activity : The compound has shown potential as an antimicrobial agent. Its structural components may enhance its ability to disrupt bacterial cell walls or inhibit essential metabolic pathways in microorganisms .
  • Enzyme Inhibition : Pyrazolo[3,4-d]pyrimidines are known for their ability to inhibit specific enzymes such as cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. This inhibition can lead to cell cycle arrest in cancer cells .

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Targeting Kinases : The compound likely interacts with kinase enzymes involved in signaling pathways that regulate cell growth and division.
  • Induction of Apoptosis : By inhibiting key survival pathways in cancer cells, it may induce programmed cell death.
  • Antimicrobial Mechanisms : It may disrupt microbial cellular functions through interference with nucleic acid synthesis or protein production.

Case Studies

Several case studies have highlighted the efficacy of pyrazolo[3,4-d]pyrimidine derivatives:

  • Study on Anticancer Activity : A recent study synthesized and evaluated a series of pyrazolo[3,4-d]pyrimidines for their anticancer properties. The results indicated that certain modifications increased potency against specific cancer types .
  • Antimicrobial Efficacy Assessment : Another investigation assessed the antimicrobial activity against various bacterial strains. The findings suggested that structural variations significantly impacted activity levels .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget/MechanismReference
Compound AAnticancerCDK Inhibition
Compound BAntimicrobialDisruption of cell wall synthesis
Compound CAnti-inflammatoryInhibition of pro-inflammatory cytokines

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related pyrazolo[3,4-d]pyrimidine derivatives, focusing on substituent effects, physicochemical properties, and inferred bioactivities.

Table 1: Structural and Physicochemical Comparison

Compound Name / ID Key Substituents Melting Point (°C) Molecular Weight (g/mol) Notable Features
Target Compound 1,1-Dioxidotetrahydrothiophen-3-yl, N-(4-ethoxyphenyl)acetamide Not reported ~469 (estimated) High polarity (sulfone), potential for improved solubility vs. thioether analogs
Example 41 : 2-(1-(4-amino-3-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-... Methylthio, chromen-4-one 102–105 571.2 Lower polarity (thioether), moderate stability
Example 60 : 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-... Fluorophenyl, morpholine, sulfonamide 242–245 599.1 Enhanced binding affinity (fluorine), high enantiomeric purity (96.21%)
Example 83 : 2-(1-(4-(dimethylamino)-3-(3-fluoro-4-isopropoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-... Dimethylamino, isopropoxy, chromen-4-one Not reported Not reported Bulky substituents likely improve target selectivity

Key Observations:

N-(4-ethoxyphenyl)acetamide balances lipophilicity, which may improve blood-brain barrier penetration relative to sulfonamide (Example 60) or chromen-4-one analogs .

Impact of Fluorine on Bioactivity: Fluorinated analogs (Examples 41, 60, 83) exhibit higher metabolic stability and binding affinity due to fluorine’s electronegativity and small atomic radius .

Synthetic Complexity :

  • The ethoxy group in the target compound likely requires protective strategies during synthesis, similar to the isopropoxy group in Example 83 . Suzuki-Miyaura coupling (used in Example 41) or Buchwald-Hartwig amination (Example 60) may be applicable .

Inferred Pharmacological Profiles: Chromen-4-one derivatives (Examples 41, 60, 83) are linked to kinase inhibition (e.g., PI3K, EGFR) or ferroptosis induction in oral squamous cell carcinoma (OSCC) . The target compound’s acetamide moiety may confer unique interactions with ferroptosis-related targets (e.g., GPX4) .

Table 2: Inferred Bioactivity Comparison

Compound Likely Targets/Pathways Potential Therapeutic Area
Target Compound Kinases, ferroptosis regulators (GPX4) Cancer, inflammatory diseases
Example 41 Chromen-4-one-associated kinases Oncology
Example 60 Tyrosine kinases, apoptosis pathways Solid tumors
Example 83 PI3K/AKT/mTOR signaling Metastatic cancers

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